molecular formula C11H11BrN2O B11721608 2-bromo-N-(4-cyanophenyl)butanamide

2-bromo-N-(4-cyanophenyl)butanamide

Cat. No.: B11721608
M. Wt: 267.12 g/mol
InChI Key: NXLVPMYDDCHIID-UHFFFAOYSA-N
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Description

2-bromo-N-(4-cyanophenyl)butanamide is an organic compound with the molecular formula C11H11BrN2O It is a member of the butanamide family, characterized by the presence of a bromine atom and a cyanophenyl group attached to the butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-cyanophenyl)butanamide typically involves the bromination of N-(4-cyanophenyl)butanamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-cyanophenyl)butanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium cyanide, or other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

    Substitution: Formation of various substituted butanamides.

    Reduction: Formation of amine or alcohol derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

2-bromo-N-(4-cyanophenyl)butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-cyanophenyl)butanamide involves its interaction with specific molecular targets. The bromine atom and the cyanophenyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(2,4-dimethoxyphenyl)butanamide
  • 2-bromo-N-(2,5-dimethoxyphenyl)butanamide
  • 2-bromo-N-(2,4-dichlorophenyl)butanamide

Comparison

2-bromo-N-(4-cyanophenyl)butanamide is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activities, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

2-bromo-N-(4-cyanophenyl)butanamide

InChI

InChI=1S/C11H11BrN2O/c1-2-10(12)11(15)14-9-5-3-8(7-13)4-6-9/h3-6,10H,2H2,1H3,(H,14,15)

InChI Key

NXLVPMYDDCHIID-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)C#N)Br

Origin of Product

United States

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